molecular formula C10H13N5O3S B2877948 N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine CAS No. 338417-37-1

N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine

Cat. No. B2877948
CAS RN: 338417-37-1
M. Wt: 283.31
InChI Key: PPTMAQVREWJZDP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a tetraazol ring, a sulfonyl group, and a dimethylamine group . It’s likely that this compound has been synthesized for research purposes, as many similar compounds are often used in the development of new drugs or materials .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it’s reacted. Without more specific information, it’s difficult to predict what these reactions might be .

Scientific Research Applications

Cell Growth and Drug Sensitivity Assays

Research has explored the use of tetrazolium compounds, closely related to the chemical structure of interest, in cell growth and drug sensitivity assays. The development of alternative microculture tetrazolium assays (MTA) using different tetrazolium reagents, such as XTT, which is reduced in viable cells to a water-soluble formazan product, highlights the potential application of similar compounds in cellular pharmacology and biology. These assays are vital for evaluating drug effects on cell growth and could be adapted for use with N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine derivatives (Scudiero et al., 1988).

Fluorescent Molecular Probes

Compounds with dimethylamino groups and sulfonyl groups, similar to the molecule , have been synthesized as fluorescent solvatochromic dyes. These molecules exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their application as fluorescent molecular probes in biological studies. The unique "push-pull" electron transfer system in these compounds, resulting in solvent polarity-dependent fluorescence, makes them suitable for developing ultrasensitive probes to investigate a variety of biological events and processes (Diwu et al., 1997).

Synthesis of Novel Therapeutic Agents

Sulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their potential as therapeutic agents. For instance, a study focused on the synthesis and enzyme inhibitory kinetics of sulfonamides as novel therapeutic agents for Alzheimer’s disease, demonstrating the chemical’s utility in drug discovery and development (Abbasi et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without more specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely involve further exploration of its properties and potential applications. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c1-14(2)10-11-12-13-15(10)19(16,17)9-6-4-8(18-3)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTMAQVREWJZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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